molecular formula C21H19N3O3S3 B2423083 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide CAS No. 900136-47-2

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B2423083
CAS No.: 900136-47-2
M. Wt: 457.58
InChI Key: KCBSZBSJJVMASB-VCHYOVAHSA-N
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Description

“N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide” is a complex organic compound that features multiple functional groups, including an indole, a thiazolidine, and a thiophene moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide” would likely involve multiple steps, including:

    Formation of the Indole Moiety: This could be achieved through Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

    Introduction of the Methoxy Group: This could be done via methylation using reagents like methyl iodide.

    Formation of the Thiazolidine Ring: This might involve the reaction of a thiourea derivative with a halogenated acetic acid derivative.

    Formation of the Thiophene Moiety: This could be synthesized via the Gewald reaction, involving a ketone, sulfur, and a nitrile.

    Final Coupling: The final step would involve coupling the indole and thiazolidine-thiophene intermediates under suitable conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound could undergo oxidation at the indole or thiophene moieties, potentially forming quinone-like structures.

    Reduction: Reduction could occur at the thiazolidine ring, potentially opening the ring and forming simpler amine derivatives.

    Substitution: Electrophilic substitution could occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents.

Major Products

    Oxidation Products: Quinone-like derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemistry

The compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

Due to the presence of the indole moiety, the compound might exhibit activity as a serotonin receptor agonist or antagonist, making it of interest in neuropharmacology.

Medicine

The compound could be investigated for its potential anti-cancer, anti-inflammatory, or antimicrobial properties, given the known activities of related structures.

Industry

In industry, the compound could be used in the development of new dyes, pigments, or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. For example, if the compound acts on serotonin receptors, it might do so by mimicking or blocking the natural ligand, serotonin. The indole moiety would be crucial for binding to the receptor, while the thiazolidine and thiophene groups might modulate the compound’s overall activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Serotonin: A natural ligand for serotonin receptors.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

    Thiazolidinediones: A class of drugs used to treat diabetes, featuring a thiazolidine ring.

Uniqueness

The uniqueness of “N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide” lies in its combination of functional groups, which could confer a unique set of biological activities and chemical reactivity.

Biological Activity

The compound N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-yl)methylidene]-1,3-thiazolidin-3-yl]acetamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, highlighting its relevance in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes an indole moiety, which is known for its diverse biological activities, and a thiazolidinone core that contributes to its pharmacological properties. The molecular formula is C19H23N5O3SC_{19}H_{23}N_5O_3S, with a molecular weight of approximately 405.55 g/mol.

PropertyValue
Molecular FormulaC19H23N5O3S
Molecular Weight405.55 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point712.7 ± 70.0 °C
Melting PointNot available

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives and thiazolidinone precursors. The process includes:

  • Formation of the indole derivative through N-alkylation.
  • Synthesis of the thiazolidinone core via condensation reactions.
  • Coupling reactions to yield the final product.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate significant antibacterial activity, particularly against methicillin-resistant strains.

Anticancer Activity

The compound has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). In vitro assays revealed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective antiproliferative properties.

The proposed mechanisms for the biological activity include:

  • Inhibition of Enzymatic Activity : The thiazolidinone moiety may inhibit specific enzymes involved in metabolic pathways crucial for pathogen survival or cancer cell proliferation.
  • Induction of Apoptosis : Some studies suggest that this compound can trigger apoptotic pathways in cancer cells, leading to cell death.

Case Studies

  • Antimicrobial Evaluation : A study assessed the efficacy of various derivatives against S. aureus and reported an MIC of 0.98 μg/mL for one derivative, indicating strong antibacterial properties .
  • Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects on A549 cells, where significant growth inhibition was observed at concentrations less than 10 μM .

Properties

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S3/c1-27-14-4-5-17-16(9-14)13(11-23-17)6-7-22-19(25)12-24-20(26)18(30-21(24)28)10-15-3-2-8-29-15/h2-5,8-11,23H,6-7,12H2,1H3,(H,22,25)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBSZBSJJVMASB-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)C(=CC4=CC=CS4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3C(=O)/C(=C\C4=CC=CS4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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